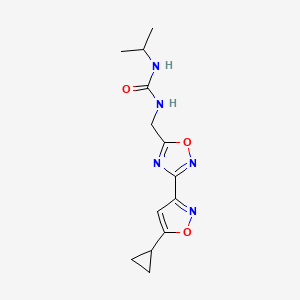

1-((3-(5-Ciclopropilisoxazol-3-il)-1,2,4-oxadiazol-5-il)metil)-3-isopropilurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-((3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylurea is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of isoxazole and oxadiazole rings in its structure suggests potential biological activity and reactivity, making it a valuable target for synthetic and application-oriented research.

Aplicaciones Científicas De Investigación

1-((3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylurea has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology: It is studied for its potential as a bioactive molecule, with research focusing on its interactions with various biological targets and its potential therapeutic effects.

Medicine: The compound is investigated for its potential use in drug development, particularly as an anti-inflammatory, anticancer, or antimicrobial agent.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylurea typically involves multiple steps, starting from readily available precursors. One common approach is the construction of the isoxazole ring through a 1,3-dipolar cycloaddition reaction, which involves the reaction of a nitrile oxide with an alkyne. The oxadiazole ring can be synthesized via the cyclization of a hydrazide with a carboxylic acid derivative. The final step involves the coupling of the isoxazole and oxadiazole intermediates with isopropylurea under appropriate conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition and cyclization steps, as well as the development of efficient purification methods to isolate the final product. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, would also be considered to reduce the environmental impact of the production process .

Análisis De Reacciones Químicas

Types of Reactions

1-((3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylurea can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can occur at the isoxazole or oxadiazole rings, where nucleophiles such as amines or thiols can replace existing substituents

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-CPBA, acetic acid as a solvent.

Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF) as a solvent.

Substitution: Amines, thiols, dimethylformamide (DMF) as a solvent

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or epoxidized derivatives, while reduction could produce alcohols or amines. Substitution reactions can lead to the formation of various substituted isoxazole or oxadiazole derivatives .

Mecanismo De Acción

The mechanism of action of 1-((3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylurea involves its interaction with specific molecular targets within biological systems. The isoxazole and oxadiazole rings are known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The compound may exert its effects through the inhibition of specific enzymes involved in inflammatory pathways or by binding to receptors that regulate cell growth and proliferation .

Comparación Con Compuestos Similares

Similar Compounds

Isoxazole Derivatives: Compounds like sulfamethoxazole, isoxicam, and leflunomide, which contain the isoxazole ring and are used as antibiotics, anti-inflammatory agents, and immunosuppressants, respectively.

Oxadiazole Derivatives: Compounds such as furazolidone and nitrofurazone, which are used as antimicrobial agents.

Uniqueness

1-((3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylurea is unique due to its combination of isoxazole and oxadiazole rings, which may confer a distinct set of biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .

Actividad Biológica

1-((3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylurea is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Cyclopropylisoxazole : A five-membered ring structure known for its diverse biological activities.

- Oxadiazole moiety : Often associated with antimicrobial and anticancer properties.

- Isopropylurea : Known for its role in various pharmacological applications.

The molecular formula is C12H15N5O2, with a molecular weight of approximately 253.28 g/mol.

Biological Activity Overview

The biological activity of 1-((3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylurea has been evaluated in several studies, highlighting its potential in various therapeutic areas.

- Inhibition of Protein Kinases : The compound has shown promising results as a specific inhibitor of RET kinase, which is implicated in various cancers. In vitro studies demonstrated that it effectively inhibits RET phosphorylation, leading to reduced cell proliferation in cancer cell lines .

- Antimicrobial Activity : Preliminary studies suggest that the presence of the isoxazole and oxadiazole groups contributes to antimicrobial properties. The compound was tested against several bacterial strains and exhibited significant inhibitory effects .

- Neuroprotective Effects : Research indicates potential neuroprotective properties, possibly linked to modulation of signaling pathways involved in neuronal survival .

Case Studies

- RET Kinase Inhibition : In a study evaluating the effects on RET kinase activity, 1-((3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylurea was shown to have an IC50 value of approximately 10 μM against RET kinase. This suggests a strong affinity for the target and potential for therapeutic application in RET-driven tumors .

- Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound inhibited growth at concentrations ranging from 5 to 20 μg/mL, indicating its potential as an antimicrobial agent .

- Neuroprotection in Animal Models : In vivo studies demonstrated that administration of the compound led to significant improvements in behavioral tests related to memory and learning in rodent models subjected to neurotoxic insults .

Table 1: Biological Activity Overview

Propiedades

IUPAC Name |

1-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-propan-2-ylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O3/c1-7(2)15-13(19)14-6-11-16-12(18-21-11)9-5-10(20-17-9)8-3-4-8/h5,7-8H,3-4,6H2,1-2H3,(H2,14,15,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYFDMPLXMQUIBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NCC1=NC(=NO1)C2=NOC(=C2)C3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.